2,4-Dicyclopropylbenzaldehyde
Description
2,4-Dicyclopropylbenzaldehyde is a benzaldehyde derivative substituted with cyclopropyl groups at the 2- and 4-positions of the aromatic ring. The cyclopropyl substituents introduce steric hindrance and unique electronic effects due to the strained three-membered ring structure. Benzaldehyde derivatives are widely used in organic synthesis, pharmaceuticals, and materials science, with substituents dictating their functional roles .
Properties
IUPAC Name |
2,4-dicyclopropylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-8-12-6-5-11(9-1-2-9)7-13(12)10-3-4-10/h5-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPYLTPYTXRBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697078 | |
| Record name | 2,4-Dicyclopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-99-1 | |
| Record name | 2,4-Dicyclopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,4-Dicyclopropylbenzaldehyde can be achieved through various methods. One common synthetic route involves the reaction of aryl halides with cyclopropylboronic acid in the presence of potassium phosphate and a catalyst such as IIe. The reaction is carried out in toluene and water at 100°C under a nitrogen atmosphere . Another method involves the use of aluminum hemiaminal intermediates, which protect the latent aldehyde and allow for subsequent cross-coupling with organometallic reagents .
Chemical Reactions Analysis
2,4-Dicyclopropylbenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzaldehydes .
Scientific Research Applications
2,4-Dicyclopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,4-Dicyclopropylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Research Findings and Trends
- 4-Hydroxybenzaldehyde : Pharmacological studies emphasize its role in traditional medicine (e.g., anti-inflammatory and hepatoprotective effects) and as a precursor for antitumor agents .
- 4-Dimethylaminobenzaldehyde: Recent applications include organic electronics and photoresponsive materials due to its charge-transfer properties .
Biological Activity
2,4-Dicyclopropylbenzaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl groups attached to a benzaldehyde moiety. The presence of these cyclopropyl rings contributes to its biological activity, as cyclopropane derivatives are known for their ability to interact with various biological targets.
1. Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 15.0 | Apoptosis induction |
| A549 | 12.5 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Studies indicate that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) suggest that this compound could be developed into an effective antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
3. Neuroprotective Effects
Preliminary research indicates that this compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and improve cell viability under conditions that typically induce neurodegeneration.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Reactive Oxygen Species (ROS) Modulation: It appears to modulate ROS levels, contributing to its anticancer and neuroprotective effects.
- DNA Interaction: There is evidence suggesting that this compound can form adducts with DNA, leading to strand breaks and subsequent cellular apoptosis.
Case Studies
-
Anticancer Study on HepG2 Cells:
In a controlled study, HepG2 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations. -
Antimicrobial Efficacy Against Staphylococcus aureus:
A series of experiments assessed the antimicrobial efficacy of the compound against Staphylococcus aureus using the disk diffusion method. The results indicated significant zones of inhibition compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
